molecular formula C60H94N14O16 B1665262 alpha-Casozepine CAS No. 117592-45-7


Cat. No. B1665262
CAS RN: 117592-45-7
M. Wt: 1267.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Alpha-Casozepine is a bioactive decapeptide derived from bovine αs1-casein[]. It has been identified to have anxiolytic-like properties[]. The N-terminal peptide YLGYL identified after proteolysis of the original peptide in an in vitro digestion model[].YLGYL could contribute to the in vivo overall action of Alpha-Casozepine[].

Structural studies indicate similarities to benzodiazepine (BZD)-like molecules, resulting in positive modulation of γ-aminobutyric acid A type (GABAA) receptors[].Alpha-Casozepine has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms[].

Molecular Structure

α-Casozepine (α-CZP) corresponds to the fragment 91–100 (YLGYLEQLLR) of bovine milk α s1-casein.

alpha-Casozepine exhibits anxiolytic properties similar to benzodiazepines without associated side effects[].

Atomic Arrangement:

The molecular formula for alpha-Casozepine is C60H94N14O16[].

The atoms (carbon, hydrogen, nitrogen, and oxygen) are arranged in a specific sequence within the peptide backbone.

Bonding Type:

alpha-Casozepine contains peptide bonds (amide bonds) between adjacent amino acids.

These covalent bonds link the amino acid residues in the peptide chain.


The geometry of alpha-Casozepine is influenced by the tetrahedral arrangement around the peptide bond’s carbon atom.

The peptide backbone forms a zigzag pattern due to the rotation around the single bonds.

Electron Cloud Distribution:

The electron cloud distribution in alpha-Casozepine is determined by the arrangement of π electrons in the peptide bonds.

The peptide backbone contributes to the overall electron density distribution.

Resonance Structure:

alpha-Casozepine may have resonance structures due to the delocalization of electrons within the peptide bonds.

These resonance forms contribute to the overall stability of the molecule.

Mechanism of Action

Target of Action:

alpha-Casozepine primarily acts on γ-aminobutyric acid A type (GABAA) receptors in the central nervous system (CNS) [].

GABAA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission by allowing chloride ions (Cl-) to flow into neurons upon activation.

Mode of Action:

alpha-Casozepine selectively binds to the α2 subunit of GABAA receptors[].

This binding results in increased membrane chloride conductance, leading to an influx of Cl- ions.

Enhanced chloride influx hyperpolarizes neurons, reducing their excitability and promoting anxiolytic effects.

Result of Action:

The activation of GABAA receptors by alpha-Casozepine leads to anxiolytic effects without causing sedation or habituation[].

It reduces anxiety and promotes relaxation by enhancing inhibitory neurotransmission.

Side Effects:

alpha-Casozepine is generally well-tolerated and lacks the side effects associated with benzodiazepines (alpha-Casozepines)[].

Unlike alpha-Casozepines, it does not cause sedation, cognitive impairment, or withdrawal symptoms.

Action Environment:

The action of alpha-Casozepine is influenced by environmental factors such as stress levels, circadian rhythms, and individual variations in GABAA receptor expression.

Chemical Properties

Chemical Reaction Types:

alpha-Casozepine is a peptide derived from bovine milk α s1-casein[].

Common chemical reactions associated with peptides include hydrolysis (peptide bond cleavage), amidation, and esterification.


alpha-Casozepine is relatively stable and not highly reactive.

It does not readily react with oxygen, water, or common acids and bases under normal conditions.

Redox Property:

alpha-Casozepine is not known to exhibit significant redox activity.

It lacks the metal centers or functional groups typically involved in redox reactions.

Acidity and Alkalinity:

alpha-Casozepine is a neutral compound with no inherent acidity or alkalinity.

Its amino acid residues do not significantly contribute to pH changes[].


alpha-Casozepine is stable under typical storage conditions (dry, cool, and protected from light).

It may decompose over time due to enzymatic hydrolysis or exposure to extreme pH or temperature.


alpha-Casozepine is generally considered safe and non-toxic.

It lacks adverse effects associated with traditional anxiolytics like benzodiazepines[].

Biochemical Properties

Alpha-Casozepine is a decapeptide derived from the hydrolysis of alpha S1 casein[]. It has a structure similar to benzodiazepines and binds to GABAa receptors via the benzodiazepine site[]. It is known for its relaxing properties[].

Cellular Effects: Alpha-Casozepine acts effectively and naturally on the central nervous system[]. It has been shown to reduce neuro-vegetative signs linked to stress and the intensity of extreme emotions[]. It also regulates sleep. In a study, it was found that alpha-Casozepine modulated c-Fos expression in the amygdala and in one of the raphe nuclei[].

Molecular Mechanism: The anxiolytic-like properties of alpha-Casozepine are mainly attributed to its interaction with GABAa receptors via the benzodiazepine binding site[]. This interaction is believed to be responsible for its calming and anxiolytic effects[].

Time Effect: The effects of alpha-Casozepine can be observed both in the morning and in the evening. In clinical studies, alpha-Casozepine has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms, resulting in improved sleep and greater cognitive function in waking hours[].

Scientific Research Applications

Anxiolytic Properties:

alpha-Casozepine, derived from bovine α s1-casein, exhibits anxiolytic-like activity[].

It reduces anxiety without causing sedation or habituation, unlike benzodiazepines (alpha-Casozepines).

Research suggests that alpha-Casozepine acts on γ-aminobutyric acid A type (GABAA) receptors in the central nervous system[].

Its effects on neuronal activity modulation have been investigated using c-Fos expression analysis [].

Equine Behavior:

In horses, alpha-Casozepine supplementation has been studied for its potential calming effects.

Preliminary research indicates that alpha-Casozepine may help reduce aversions and stress responses[].

Feline Stress Management:

Cats experience stress during veterinary visits.

alpha-Casozepine has been evaluated for its impact on cat stress responses in a veterinary practice setting.

Although preliminary, findings suggest that alpha-Casozepine may improve coping mechanisms during stressful events[].

Canine Anxiety Alleviation:

In dogs, alpha-Casozepine (a milk protein hydrolysate) has been compared to selegiline (Anipryl) for anxiety relief.

Both alpha-Casozepine and selegiline were equally effective in alleviating anxiety symptoms[].

Neuroprotective Potential:

Some studies explore alpha-Casozepine’s potential neuroprotective effects.

Further research investigates its impact on neuronal health, oxidative stress, and neuroinflammation.

Gut-Brain Axis Interaction:

alpha-Casozepine may influence gut-brain communication.

Research examines its effects on gut microbiota, neurotransmitter balance, and mood regulation.

Product Comparison

alpha-Casozepine and Selank: Similarities and Differences of Organic Compounds


Anxiolytic Effects: Both alpha-Casozepine and Selank have been shown to have anxiolytic, or anti-anxiety, effects[][]. They can help reduce anxiety and promote a sense of calmness.

Mechanism: Both compounds influence the levels and activity of neurotransmitters in the brain, which can result in anxiolytic effects, mood improvement, and cognitive enhancement[][][]. Specifically, they both have a positive influence on the GABA neurotransmitter system[][].

Structural Similarities to Benzodiazepines: Both alpha-Casozepine and Selank have structural similarities to benzodiazepines[][]. Alpha-Casozepine binds to GABAa receptors via the benzodiazepine site, and Selank exerts a positive influence on the GABA neurotransmitter system, akin to the mechanism of action seen in benzodiazepines.

Non-Toxic and Non-Addictive: Both alpha-Casozepine and Selank are reported to be non-toxic and non-addictive[][]. They do not have the unwanted side effects typically associated with benzodiazepines.

Cognitive Enhancement: Both alpha-Casozepine and Selank have been associated with cognitive enhancement[][]. They can improve memory, attention, and overall cognitive function[][].

Natural Origin: Both alpha-Casozepine and Selank are derived from naturally occurring substances. Alpha-Casozepine is a hydrolyzed milk protein, and Selank is a synthetic analog of the naturally occurring peptide tuftsin[].


Origin: Alpha-Casozepine is a decapeptide derived from the hydrolysis of bovine milk protein[][][]. On the other hand, Selank is a synthetic peptide, which is an analog of the naturally occurring peptide tuftsin.

Structure: Alpha-Casozepine is a decapeptide, meaning it consists of 10 amino acids[]. Selank, however, is a heptapeptide, consisting of 7 amino acids.

Side Effects: While both are generally considered safe and non-toxic, alpha-Casozepine has been reported to have no side effects[], while Selank may cause some mild side effects such as fatigue, drowsiness, or headaches in some individuals.

Use in Sports: Alpha-Casozepine can be used before a sporting competition to better manage tension and aid sleep and concentration, as well as after the event to help the body recover[]. It is not listed as a forbidden substance by the World Anti-Doping Agency (WADA)[]. Selank is not used in sports.

Lactose Content: Alpha-Casozepine contains approximately 0.6% lactose[]. Selank does not contain lactose.

Future Directions

Enhanced Understanding of Mechanisms:One important future direction in the research of alpha-Casozepine is a deeper investigation into its mechanisms of action. Despite known structural similarities to benzodiazepines and positive modulation of GABA_A receptors, there are still gaps in understanding exactly how alpha-Casozepine interacts with these receptors and other neural pathways. Further research is needed to elucidate the intricate mechanisms by which alpha-Casozepine exerts its anxiolytic effects, especially given the observed discrepancies in its affinity for the GABA_A receptor in in vitro versus in vivo conditions[].

Broadening the Scope of Research:Current research on alpha-Casozepine has been limited in scope, often focusing on specific animal models or conditions. Future studies should aim to broaden this scope by including a diverse range of animal models, including human studies, to better understand the potential applications of alpha-Casozepine across different species and conditions. This expansion would provide more comprehensive data on the effectiveness and potential uses of alpha-Casozepine in various settings, including but not limited to, managing anxiety in different species[].

Addressing Methodological Limitations:Future research should aim to address the methodological limitations observed in previous studies. This includes designing studies with larger and more diverse sample sizes, controlling for variables such as exposure to the active ingredient, and ensuring that experimental designs are robust against biases such as order effects. Improving the methodological rigor of these studies will be crucial in providing more definitive and reliable conclusions about the efficacy and applications of alpha-Casozepine[].

Development of Clinical Trials:There is a significant need for well-designed, placebo-controlled, randomized clinical trials specifically addressing alpha-Casozepine for common anxiety-inducing scenarios. These trials should be designed to meet high scientific standards and should aim to clarify the conditions under which alpha-Casozepine is most effective. Such trials are essential for moving alpha-Casozepine from a research context into practical applications, providing clear evidence for its use in clinical settings[].

Exploration of Synergistic Effects:An interesting area for future research is the exploration of the potential synergistic effects of alpha-Casozepine with other compounds. As studies have indicated that the coadministration of neurosteroids and benzodiazepines can augment anxiolytic effects, similar research could be conducted with alpha-Casozepine. Understanding these synergistic effects could lead to the development of more effective anxiolytic therapies combining alpha-Casozepine with other compounds[].

The future research directions for alpha-Casozepine involve a more in-depth understanding of its mechanisms, broadening the scope of research, addressing current methodological limitations, conducting high-quality clinical trials, and exploring potential synergistic effects with other compounds. These efforts are essential to fully realize the potential of alpha-Casozepine as an anxiolytic agent and to integrate it effectively into therapeutic practices.



(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
Description Data deposited in or computed by PubChem


Source PubChem
Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Isomeric SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Formula

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Weight

1267.5 g/mol
Source PubChem
Description Data deposited in or computed by PubChem

Product Name



Record name alpha-Casozepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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